molecular formula C22H26N2O5 B7560227 N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B7560227
M. Wt: 398.5 g/mol
InChI Key: HEHKIQFUSNEQRO-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a morpholine ring, an ethoxy group, and a benzodioxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

    Formation of the Benzodioxepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: This step involves the reaction of the benzodioxepine core with an ethoxy-containing reagent, often under reflux conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the ethoxyphenyl intermediate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where morpholine derivatives have shown efficacy.

    Materials Science: The unique structural features of the compound could make it useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound could be used as a tool in biological research to study the effects of morpholine-containing molecules on various biological systems.

Mechanism of Action

The mechanism of action of N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The morpholine ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and an ethoxy group, making it structurally similar.

    Other Morpholine Derivatives: Compounds containing the morpholine ring, such as certain pharmaceuticals and agrochemicals.

Uniqueness

N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of a benzodioxepine core with a morpholine ring and an ethoxy group. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c25-22(17-2-7-20-21(16-17)29-12-1-11-28-20)23-18-3-5-19(6-4-18)27-15-10-24-8-13-26-14-9-24/h2-7,16H,1,8-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHKIQFUSNEQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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